2-Amino-2-(2-fluoro-4-methylphenyl)ethanol
Description
2-Amino-2-(2-fluoro-4-methylphenyl)ethanol is a substituted ethanolamine derivative featuring a phenyl ring with fluorine and methyl groups at the 2- and 4-positions, respectively. The compound’s core ethanolamine backbone and aromatic substituents suggest relevance in medicinal chemistry, particularly in targeting enzymes or receptors where hydrogen bonding and hydrophobic interactions are critical .
Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
2-amino-2-(2-fluoro-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO/c1-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3 |
InChI Key |
ZWHDKHFGPFVJJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CO)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-fluoro-4-methylphenyl)ethanol typically involves the reaction of 2-fluoro-4-methylaniline with an appropriate epoxide or aldehyde. One common method is the reaction of 2-fluoro-4-methylaniline with glycidol under basic conditions to yield the desired amino alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-fluoro-4-methylphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Amino-2-(2-fluoro-4-methylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Amino-2-(2-fluoro-4-methylphenyl)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets, potentially leading to more effective biological activity. The amino alcohol group can participate in hydrogen bonding and other interactions that influence the compound’s overall activity.
Comparison with Similar Compounds
Data Table: Key Properties of Selected Analogs
Biological Activity
2-Amino-2-(2-fluoro-4-methylphenyl)ethanol, also known as (R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with molecular targets, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 169.20 g/mol. The presence of a fluorine atom enhances the compound's binding affinity and selectivity towards various biological targets, which may lead to improved therapeutic efficacy.
The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. It is believed to modulate receptor activity related to neurotransmission and neuroprotection through hydrogen bonding and hydrophobic interactions. These interactions are crucial for its potential effects in treating neurological disorders .
Interaction Studies
Research indicates that the compound can form stable complexes with various biological targets, influencing cellular signaling pathways and gene expression. The fluorinated structure may enhance its interaction with proteins involved in neuroprotection, potentially making it a candidate for further exploration in treating conditions such as Alzheimer's disease.
Neuroprotective Effects
Studies suggest that this compound exhibits neuroprotective properties, which could be beneficial in the context of neurodegenerative diseases. Its structural similarity to known neurotransmitters allows it to engage effectively with neuronal receptors, potentially mitigating neuroinflammation and cell death.
Antiproliferative Activity
In vitro studies have demonstrated that derivatives of this compound possess antiproliferative effects against various cancer cell lines. The compound's ability to inhibit cancer cell growth is attributed to its interaction with key signaling pathways that regulate cell proliferation and survival .
Research Findings and Case Studies
The following table summarizes key findings from recent research on the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
